Fensulfothion sulfone

Vue d'ensemble

Description

Fensulfothion sulfone (FSTS) is an organophosphate pesticide that has been used for decades in agricultural and urban pest control. It is a potent inhibitor of acetylcholinesterase, a key enzyme in the nervous system of animals and humans, and has been reported to cause adverse health effects in humans and animals. FSTS has been studied extensively in the laboratory and in the field, and its effects on biochemical and physiological processes have been documented.

Applications De Recherche Scientifique

Analyse des résidus agricoles

Fensulfothion sulfone : fait l'objet d'études pour ses niveaux de résidus dans les produits agricoles. Des recherches ont montré qu'il peut être absorbé par des cultures comme les carottes et les rutabagas à partir de sols traités . Comprendre sa dynamique de résidus est essentiel pour évaluer la sécurité alimentaire et déterminer les niveaux d'exposition acceptables.

Traitement des sols et lutte antiparasitaire

En tant que métabolite du fensulfothion, ce composé joue un rôle dans le traitement des sols pour la lutte antiparasitaire. Son efficacité et son taux de dégradation dans le sol ont un impact sur son utilisation dans les pratiques agricoles, influençant la santé et le rendement des cultures .

Synthèse organique

En chimie organique, les sulfones comme le this compound sont précieuses pour leur rôle dans la synthèse de molécules complexes. Elles sont utilisées dans des réactions catalytiques pour former des liaisons carbone-soufre (C–S), qui sont fondamentales dans la création de divers composés synthétiques .

Chimie médicinale

Les sulfones sont présentes dans de nombreuses molécules d'importance médicinale. La réactivité et la stabilité du this compound en font un candidat pour le développement de produits pharmaceutiques et l'étude de ses interactions avec les systèmes biologiques .

Science des matériaux

Les propriétés chimiques des sulfones contribuent à la science des matériaux, où elles sont utilisées pour développer de nouveaux matériaux avec des propriétés spécifiques souhaitées, telles qu'une durabilité ou une conductivité accrues .

Normes analytiques

Le this compound peut servir de norme analytique en chromatographie. Il contribue à la détermination précise des concentrations chimiques dans divers échantillons, ce qui est essentiel pour le contrôle de la qualité en matière de sécurité alimentaire et de surveillance environnementale .

Orientations Futures

Mécanisme D'action

Target of Action

Fensulfothion sulfone, like its parent compound Fensulfothion, is an organophosphorus compound . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which can lead to various physiological effects .

Biochemical Pathways

The metabolic route of this compound is largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway . These metabolic changes can affect various biochemical pathways and their downstream effects .

Pharmacokinetics

It’s known that fensulfothion, the parent compound, is rapidly absorbed, distributed, and excreted in rats . These ADME properties can significantly impact the bioavailability of this compound.

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to various molecular and cellular effects. The continuous stimulation of nerves, muscles, and glands due to the accumulation of acetylcholine can result in symptoms of poisoning, which can be severe in cases of high exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Fensulfothion is photooxidized to Fensulfothion sulfoxide in the environment . The conversion of Fensulfothion to this compound might also be influenced by environmental conditions.

Analyse Biochimique

Biochemical Properties

Fensulfothion sulfone is a metabolite of the insecticide Fensulfothion . It is believed to interact with enzymes, proteins, and other biomolecules in a similar manner to Fensulfothion, which acts by inhibiting the enzyme acetylcholinesterase

Cellular Effects

Given its relationship to Fensulfothion, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is a low-melting solid and should be stored at 4° C . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.

Metabolic Pathways

It is known that Fensulfothion, the parent compound of this compound, is metabolized largely through oxidative and/or hydrolytic pathways

Propriétés

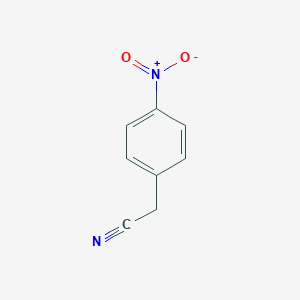

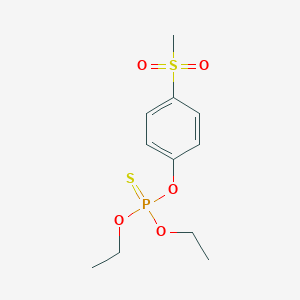

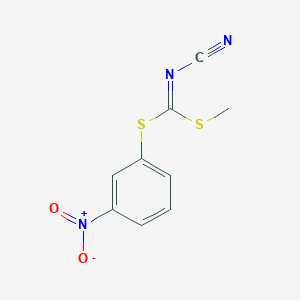

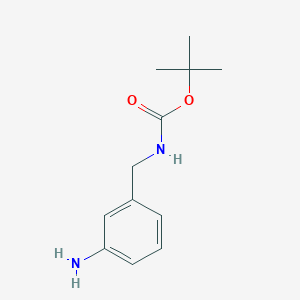

IUPAC Name |

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZEBCYVXMEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162079 | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-72-2 | |

| Record name | Fensulfothion sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?

A1: While the provided research emphasizes the persistence of this compound compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.

Q2: How does the uptake of this compound differ between carrots and rutabagas?

A2: Studies indicate that while both carrots and rutabagas absorb this compound, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of this compound compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.

Q3: Does the presence of this compound in soil affect its uptake by crops in subsequent growing seasons?

A3: Research shows that this compound can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.

Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of this compound in soil and its uptake by crops?

A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)

![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)